molecular formula C30H19N5Na2O6S2 B085142 4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt CAS No. 13011-56-8

4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt

Cat. No. B085142
CAS RN: 13011-56-8
M. Wt: 655.6 g/mol
InChI Key: MRAFCOAGDMSWHZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt, commonly known as Acid Orange 7, is a synthetic dye widely used in various industries, including textiles, paper, and leather. It is a water-soluble dye with a reddish-orange color and is classified as an azo dye. In recent years, Acid Orange 7 has gained attention in scientific research due to its potential applications in various fields, including biotechnology and medicine.

Mechanism Of Action

The mechanism of action of Acid Orange 7 is not well understood. However, it is believed to act by binding to DNA and inhibiting its replication. It has also been suggested that Acid Orange 7 induces apoptosis, a process of programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Acid Orange 7 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have suggested that it may have a protective effect against liver damage induced by toxic chemicals.

Advantages And Limitations For Lab Experiments

Acid Orange 7 has several advantages for lab experiments. It is a water-soluble dye that can be easily prepared and purified. It is also relatively stable and can be stored for long periods. However, it has some limitations, including its potential toxicity to cells and its non-specific binding to proteins.

Future Directions

There are several future directions for research on Acid Orange 7. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its mechanism of action and its effectiveness against different types of cancer cells. Another area of interest is its potential use as a diagnostic tool for detecting cancer cells. Studies are needed to determine its sensitivity and specificity for different types of cancer cells. Finally, there is a need for further research on the environmental impact of Acid Orange 7 and its degradation products.

Synthesis Methods

The synthesis of Acid Orange 7 involves the diazotization of 4-amino-1-naphthylamine, followed by coupling with 1-naphthylamine-4-sulfonic acid and 2-naphthylamine-7-sulfonic acid. The resulting product is then converted into a sodium salt form. The synthesis method is well established and has been described in various research articles.

Scientific Research Applications

Acid Orange 7 has been extensively studied for its potential applications in various scientific research fields. In biotechnology, it has been used as a model compound for studying the degradation of azo dyes by microorganisms. It has also been used as a substrate for the immobilization of enzymes and as a fluorescent probe for the detection of proteins. In medicine, Acid Orange 7 has been investigated for its potential use as an anticancer agent and as a diagnostic tool for detecting cancer cells.

properties

CAS RN

13011-56-8

Product Name

4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt

Molecular Formula

C30H19N5Na2O6S2

Molecular Weight

655.6 g/mol

IUPAC Name

disodium;4-[[4-[(4-aminonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C30H21N5O6S2.2Na/c31-26-11-12-27(23-6-2-1-5-22(23)26)32-33-28-13-14-29(25-8-4-3-7-24(25)28)34-35-30-17-20(43(39,40)41)16-18-15-19(42(36,37)38)9-10-21(18)30;;/h1-17H,31H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2

InChI Key

MRAFCOAGDMSWHZ-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C6C=CC(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C6C=CC(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Other CAS RN

84100-77-6
13011-56-8

Origin of Product

United States

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